(2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine
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Overview
Description
(2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring substituted with dimethyl, diphenyl, and trideuterioethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dimethyl and Diphenyl Groups: These groups can be introduced via alkylation and arylation reactions.
Incorporation of the Trideuterioethylidene Group: This step may involve the use of deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine can be used as a model compound to study reaction mechanisms and kinetics.
Biology
The compound may be utilized in biological studies to investigate its interactions with biomolecules and potential biological activity.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which (2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine exerts its effects would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-1,5-dimethyl-3,3-diphenyl-2-ethylidene pyrrolidine: Similar structure but without deuterium atoms.
1,5-dimethyl-3,3-diphenylpyrrolidine: Lacks the ethylidene group.
1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trifluoroethylidene)pyrrolidine: Contains fluorine atoms instead of deuterium.
Uniqueness
The presence of the trideuterioethylidene group in (2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine makes it unique, as deuterium atoms can influence the compound’s chemical and physical properties, such as reaction rates and stability.
Properties
Molecular Formula |
C20H23N |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine |
InChI |
InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+/i1D3 |
InChI Key |
AJRJPORIQGYFMT-HJQIHABXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C=C/1\C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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